molecular formula C3HKN2O3 B12837992 Potassium 1,3,4-oxadiazole-2-carboxylate

Potassium 1,3,4-oxadiazole-2-carboxylate

Cat. No.: B12837992
M. Wt: 152.15 g/mol
InChI Key: WCRWCWJVLOFEEU-UHFFFAOYSA-M
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Description

Potassium 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant biological and chemical properties, making it a valuable compound in various scientific fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 1,3,4-oxadiazole-2-carboxylate is unique due to its broad spectrum of biological activities and its ability to act as a versatile building block in organic synthesis. Its stability and reactivity make it a preferred choice in the synthesis of pharmaceuticals and other high-value chemicals .

Biological Activity

Potassium 1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential applications in pharmaceuticals and agriculture.

This compound is characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is C4_4H3_3KN2_2O3_3, with a molecular weight of approximately 166.18 g/mol. The compound typically appears as a white to almost white powder and is soluble in polar solvents, making it suitable for various applications.

Antimicrobial Activity

The oxadiazole ring has been extensively studied for its antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antibacterial, antifungal, and antiviral activities. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. Some derivatives were reported to be 2–3 times more effective than standard antibiotics like nalidixic acid .
  • Antifungal Activity : Compounds from this class have also shown effectiveness against various fungal pathogens. For example, certain derivatives were tested against Candida albicans and demonstrated promising antifungal effects .
  • Antiviral Activity : The antiviral potential of these compounds has been noted in studies targeting viral infections; however, specific data on this compound remains limited .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Viability Reduction : In vitro studies on cancer cell lines such as HT-29 and MDA-MB-231 have shown that these compounds can significantly reduce cell viability. For instance, certain derivatives reduced viability by up to 73.2% at a concentration of 10 µM over 24 hours .
  • Mechanisms of Action : The anticancer activity is attributed to several mechanisms including inhibition of key enzymes involved in cancer progression (e.g., methionine aminopeptidase and histone deacetylases), disruption of tubulin polymerization, and interaction with DNA structures .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies utilizing the DPPH method have shown that certain derivatives exhibit significant antioxidant activity comparable to established antioxidants like vitamin C . This suggests potential applications in combating oxidative stress-related diseases.

Agricultural Applications

The biological activity of this compound extends into agriculture as well. Compounds from the oxadiazole family have been investigated for their roles as herbicides and insecticides. Their effectiveness in pest management highlights their potential utility in sustainable agricultural practices .

Summary of Biological Activities

Activity Type Description Key Findings
AntimicrobialEffective against bacteria and fungiStrong activity against E. coli, S. aureus, and fungal pathogens
AnticancerReduces viability of cancer cellsUp to 73.2% reduction in HT-29 cells at 10 µM
AntioxidantExhibits significant antioxidant propertiesComparable to vitamin C in DPPH assays
Agricultural ApplicationsPotential use as herbicides and insecticidesEffective in pest management strategies

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Antibacterial Study : A study by Dhumal et al. (2016) explored the antibacterial effects of various oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition even in dormant states .
  • Anticancer Evaluation : In a study published by PMC (2021), new oxadiazole derivatives were synthesized and evaluated for their anticancer potential against HT-29 cells. Results indicated a marked decrease in cell viability with prolonged exposure to the compounds .

Properties

Molecular Formula

C3HKN2O3

Molecular Weight

152.15 g/mol

IUPAC Name

potassium;1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C3H2N2O3.K/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1

InChI Key

WCRWCWJVLOFEEU-UHFFFAOYSA-M

Canonical SMILES

C1=NN=C(O1)C(=O)[O-].[K+]

Origin of Product

United States

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